molecular formula C10H13N5S3 B14062732 Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate

Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate

Cat. No.: B14062732
M. Wt: 299.4 g/mol
InChI Key: YJOBZEMOBFJWDV-UHFFFAOYSA-N
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Description

Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile. Industrial production methods may involve multicomponent reactions that adhere to green chemistry principles, ensuring environmental safety and efficiency .

Chemical Reactions Analysis

Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate involves its interaction with specific molecular targets. The thiazolopyrimidine moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to cytotoxic effects in cancer cells . The compound’s ability to form stable complexes with biological molecules is crucial for its biological activity.

Comparison with Similar Compounds

Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C10H13N5S3

Molecular Weight

299.4 g/mol

IUPAC Name

2-[bis(methylsulfanyl)methylideneamino]-N,N-dimethyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine

InChI

InChI=1S/C10H13N5S3/c1-15(2)8-11-5-6-7(13-8)18-9(12-6)14-10(16-3)17-4/h5H,1-4H3

InChI Key

YJOBZEMOBFJWDV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C2C(=N1)SC(=N2)N=C(SC)SC

Origin of Product

United States

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